Product packaging for Dehydrodiconiferyl alcohol(Cat. No.:CAS No. 528814-97-3)

Dehydrodiconiferyl alcohol

Cat. No.: B3029107
CAS No.: 528814-97-3
M. Wt: 358.4 g/mol
InChI Key: KUSXBOZNRPQEON-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dehydrodiconiferyl alcohol is a guaiacyl lignin obtained by cyclodimerisation of coniferol. It has a role as a plant metabolite and an anti-inflammatory agent. It is a member of 1-benzofurans, a primary alcohol, a guaiacyl lignin and a member of guaiacols. It derives from a coniferol.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H22O6 B3029107 Dehydrodiconiferyl alcohol CAS No. 528814-97-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[3-(hydroxymethyl)-5-[(E)-3-hydroxyprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O6/c1-24-17-10-13(5-6-16(17)23)19-15(11-22)14-8-12(4-3-7-21)9-18(25-2)20(14)26-19/h3-6,8-10,15,19,21-23H,7,11H2,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUSXBOZNRPQEON-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)C=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)/C=C/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4263-87-0
Record name Dehydrodiconiferyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004263870
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

History and Discovery

Dehydrodiconiferyl alcohol was first identified as a natural product isolated from various plant sources. Its discovery is intertwined with the broader research into lignans (B1203133) and the phenylpropanoid pathway in plants. researchgate.net Initially recognized as a component of the complex lignin (B12514952) polymer, subsequent studies revealed its existence as a distinct dimeric compound. jst.go.jp A significant breakthrough in understanding its biological role came with the isolation of this compound glucosides from transformed Vinca rosea tumor cells. nih.gov These glucosides were found to substitute for cytokinins, a class of plant hormones, in promoting the growth of tobacco pith and callus cells in culture. nih.gov This discovery highlighted the potential of this compound and its derivatives as plant growth regulators. nih.govontosight.ai

Biosynthesis and Enzymatic Pathways of Dehydrodiconiferyl Alcohol

Precursor Compounds and Initial Dimerization Mechanisms

The initial and critical phase in the biosynthesis of dehydrodiconiferyl alcohol is the dimerization of its precursor, coniferyl alcohol. This process is an elegant example of oxidative coupling, a fundamental reaction in the formation of many complex natural products.

Coniferyl Alcohol as a Primary Substrate

Coniferyl alcohol serves as the fundamental building block for the synthesis of this compound. nih.govresearchgate.netacademie-sciences.fr This monolignol is a central intermediate in the phenylpropanoid pathway, which is responsible for the production of a wide array of phenolic compounds in plants. The availability of coniferyl alcohol is a crucial determinant for the subsequent formation of this compound and its derivatives. nih.govoup.com In vitro studies have demonstrated that this compound is produced directly from coniferyl alcohol. nih.govresearchgate.net

Role of Peroxidase and Hydrogen Peroxide in Dimerization

The dimerization of coniferyl alcohol is not a spontaneous event but is catalyzed by specific enzymes. Soluble intracellular peroxidases, a class of oxidoreductases, play a pivotal role in this transformation. nih.govresearchgate.netresearchgate.net These enzymes utilize hydrogen peroxide (H₂O₂) as an oxidizing agent to initiate the reaction. academie-sciences.frpnas.orgsmolecule.com The peroxidase facilitates the removal of a hydrogen atom from the phenolic hydroxyl group of two coniferyl alcohol molecules. academie-sciences.fr Interestingly, the auto-oxidation of coniferyl alcohol can itself generate the hydrogen peroxide required for the peroxidase activity, suggesting a self-sustaining cycle under certain conditions. smolecule.com

Oxidative Coupling Reactions and Phenoxy Radical Formation

The enzymatic oxidation of coniferyl alcohol by peroxidase and hydrogen peroxide results in the formation of resonance-stabilized phenoxy radicals. academie-sciences.froup.comtubitak.gov.tr This one-electron oxidation is the key step that activates the coniferyl alcohol molecules for coupling. oup.comtubitak.gov.tr These highly reactive radicals can then couple in a non-enzymatic, combinatorial fashion to form various dimeric products. academie-sciences.frtubitak.gov.tr One of the possible coupling modes is a β-5 linkage, which results in the formation of this compound. academie-sciences.fr Other dimeric lignans (B1203133), such as pinoresinol (B1678388) and guaiacylglycerol-β-coniferyl ether, are also formed through different radical-radical coupling mechanisms. academie-sciences.frtubitak.gov.tr The process of radical coupling is fundamental to the biosynthesis of not only this compound but also the larger lignin (B12514952) polymer.

Biosynthetic Pathways of this compound Glucosides

Following the formation of the this compound aglycone, a subsequent modification, glucosylation, often occurs. This process attaches a glucose molecule to the this compound structure, altering its properties and biological activity.

Glucosylation Mechanisms

The biosynthesis of this compound glucosides is a two-step pathway. nih.govoup.com The first step is the dimerization of coniferyl alcohol to yield the aglycone, this compound. nih.govoup.com The second step involves the subsequent glycosylation of this aglycone. nih.govoup.com This enzymatic process is catalyzed by glucosyltransferases, which transfer a glucose moiety, typically from a UDP-glucose donor, to a hydroxyl group of the this compound molecule. One well-characterized example is this compound-4-β-d-glucoside (DCG), where the glucose is attached at the 4-hydroxyl position of one of the phenyl rings. academie-sciences.fr The formation of such glucosides can be a crucial step in their storage and transport within the plant.

Enzymes Involved in this compound Metabolism

The metabolism of this compound (DCA) involves a variety of enzymes that facilitate its formation and subsequent degradation. Key among these are reductases, oxidoreductases, and dehydrogenases, which play critical roles in the intricate biochemical pathways associated with this compound.

Phenylcoumaran Benzylic Ether Reductases

Phenylcoumaran benzylic ether reductases (PCBERs) are a class of enzymes instrumental in the metabolism of 8-5' linked neolignans like this compound. nih.govnih.gov These enzymes catalyze the NADPH-dependent reduction of the benzylic ether linkage in the phenylcoumaran structure. nih.govresearchgate.net Specifically, PCBER reduces this compound to form isodihydrothis compound. nih.gov

Research on PCBER from various plant species, including poplar (Populus spp) and the gymnosperm Pinus taeda, has shed light on its function. nih.govresearchgate.net The enzyme from Pinus taeda demonstrates a higher affinity for this compound compared to its reduced form, dihydrothis compound. researchgate.net In poplar, PCBER is highly abundant in the xylem and is believed to prevent the accumulation of compounds formed under oxidative stress. nih.gov The downregulation of PCBER in transgenic poplar trees led to the accumulation of a hexosylated 8–5-coupling product of sinapyl alcohol and guaiacylglycerol (B1216834), confirming the enzyme's role in reducing such monolignol coupling products in vivo. nih.gov

Furthermore, PCBERs are considered part of a larger family of plant-specific reductases that includes pinoresinol-lariciresinol reductases and isoflavone (B191592) reductases, all of which are involved in the biosynthesis of phenylpropanoid-derived defense compounds. nih.govresearchgate.net The expression of PCBER has been shown to increase in Linum usitatissimum (flax) cell cultures upon elicitation with fungal extracts, suggesting a role in plant defense mechanisms. academie-sciences.fracademie-sciences.fr

Glucose-Methanol-Choline Oxidoreductase Family Enzymes (PhcC and PhcD)

In the bacterial degradation of this compound, enzymes from the Glucose-Methanol-Choline (GMC) oxidoreductase family are essential. asm.orgresearchgate.netnih.gov Studies on the bacterium Sphingobium sp. strain SYK-6, which can degrade various lignin-derived compounds, have identified two specific GMC oxidoreductase enzymes, PhcC and PhcD, that are critical for the enantioselective catabolism of DCA. asm.orgresearchgate.netnih.gov

The catabolic pathway in SYK-6 begins with the oxidation of the alcohol group on the B-ring side chain of DCA to a carboxyl group, forming an intermediate known as DCA-C. asm.orgresearchgate.netnih.gov Subsequently, PhcC and PhcD catalyze the oxidation of the alcohol group on the A-ring side chain of DCA-C. asm.orgresearchgate.netnih.gov These enzymes exhibit strict enantiospecificity: PhcC is essential for the conversion of (+)-DCA-C, while PhcD is required for the metabolism of (−)-DCA-C. asm.orgresearchgate.netnih.govlignin-society.jp

PhcC and PhcD are membrane-associated proteins and utilize ubiquinone derivatives as electron acceptors, suggesting their activity is coupled to the respiratory chain. researchgate.netasm.org Gene disruption experiments have confirmed that both enzymes are indispensable for the breakdown of their respective DCA-C enantiomers. asm.orgresearchgate.netnih.gov

Alcohol Oxidases and Dehydrogenases in Degradation

The degradation of this compound also involves various alcohol oxidases and dehydrogenases, particularly in bacterial pathways. In Sphingobium sp. strain SYK-6, the initial oxidation of DCA to 3-(2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydrobenzofuran-5-yl)acrylaldehyde (DCA-L) is carried out by multiple alcohol dehydrogenases (ADHs), including quinohemoprotein ADHs and aryl ADHs. lignin-society.jprsc.orgutm.my While several ADHs are involved, aryl ADHs appear to play a more significant role in this conversion. lignin-society.jp

Following the formation of DCA-L, aldehyde dehydrogenases (ALDHs) are responsible for its oxidation to the corresponding carboxylic acid, DCA-C. lignin-society.jprsc.org The subsequent oxidation of the A-ring side chain of DCA-C is then handled by the specialized GMC oxidoreductases, PhcC and PhcD, as previously described. rsc.org This step-wise oxidation, involving a cascade of different dehydrogenases and oxidases, is a hallmark of the bacterial catabolism of this complex phenylpropanoid. lignin-society.jprsc.org

Stereochemical Considerations in this compound Biosynthesis

This compound possesses two chiral centers at the C-2 and C-3 positions of the dihydrobenzofuran ring, leading to the existence of stereoisomers. tandfonline.compnas.org The relative configuration of these two carbons is trans. lignin-society.jptandfonline.com

Absolute Configuration Elucidation of (+)-Dehydrodiconiferyl Alcohol

The absolute configuration of the enantiomers of this compound was determined through chemical degradation studies. tandfonline.comoup.comjst.go.jp Racemic DCA was first separated into its (+)- and (–)-enantiomers using high-performance liquid chromatography (HPLC). tandfonline.com The (+)-dehydrodiconiferyl alcohol enantiomer was then degraded to (R)-(+)-methylsuccinic acid. tandfonline.comoup.comjst.go.jp

This finding established that the C-2 carbon of (+)-dehydrodiconiferyl alcohol has an S configuration. tandfonline.comoup.comjst.go.jp Given the known trans relationship between the substituents at C-2 and C-3, the C-3 carbon must therefore have an R configuration. tandfonline.comoup.comjst.go.jp Consequently, the absolute configuration of (+)-dehydrodiconiferyl alcohol is (2S, 3R). tandfonline.comoup.comjst.go.jpnih.gov Conversely, the (–)-enantiomer possesses the (2R, 3S) configuration. tandfonline.comoup.comjst.go.jp

Enantiomeric Composition and Optical Activity

The enantiomeric composition of this compound can vary. While enzymatic synthesis in plants can lead to optically active forms, chemical synthesis often results in a racemic mixture. tandfonline.com The optical purity of synthesized or isolated DCA can be assessed by measuring its specific rotation and by using chiral HPLC. tandfonline.comtandfonline.com

For instance, synthesized (+)-dehydrodiconiferyl alcohol has shown a specific rotation value of [α]D +62.0° (in acetone), which is very close to the +63.3° value reported for the enantiomer obtained through optical resolution of a racemate. tandfonline.com The enantiomeric excess of such synthetic preparations can exceed 99%. tandfonline.com The natural biosynthesis, potentially influenced by the chiral environment of the plant cell wall, may favor the formation of one enantiomer over the other, resulting in optically active DCA. tandfonline.com

Influence of Cellular Environment on Chiral Coupling

The stereochemistry of this compound, a result of the coupling of two coniferyl alcohol radicals, is not random but is significantly influenced by the specific conditions within the cellular environment. This chiral control is crucial as the biological activity of the resulting lignans, including this compound glucosides, can be restricted to particular diastereoisomers. frontiersin.org The cellular environment exerts its influence through several key factors, including the presence of specialized proteins, the composition of the cell wall matrix, and physicochemical parameters like pH.

The most critical components governing the stereoselective outcome of coniferyl alcohol radical coupling are dirigent proteins (DIRs). wikipedia.orgnih.govoup.com In the absence of these proteins, the oxidative coupling of coniferyl alcohol radicals, typically catalyzed by laccases or peroxidases, proceeds without specificity, yielding a racemic mixture of products, including (±)-dehydrodiconiferyl alcohols, (±)-pinoresinols, and guaiacylglycerol 8-O-4' coniferyl alcohol ethers. oup.com However, the presence of a dirigent protein imposes strict regio- and stereoselectivity on the reaction. wikipedia.orgoup.com

DIRs are believed to function by binding two coniferyl alcohol radicals in a specific orientation within their active sites. nih.govoup.comnih.gov This precise positioning ensures that the subsequent radical-radical coupling is spatially confined, favoring the formation of one specific stereoisomer over others. wikipedia.orgnih.gov For instance, a dirigent protein from Forsythia intermedia directs the coupling to produce (+)-pinoresinol, while a different, enantiocomplementary DIR from Arabidopsis thaliana leads to the formation of (-)-pinoresinol. wikipedia.orgnih.gov This demonstrates that the specific type of DIR present in the cell is a primary determinant of the resulting lignan's chirality.

The influence of the cellular environment extends beyond dirigent proteins. The polysaccharide-rich environment of the plant cell wall, where lignan (B3055560) and lignin biosynthesis occurs, may also contribute to chiral outcomes. tandfonline.com Research has shown that the presence of β-cyclodextrin, a polysaccharide, can induce a degree of optical activity in the formation of this compound from coniferyl alcohol in vitro. tandfonline.com This suggests that the cell wall's matrix of cellulose (B213188) and other polysaccharides could act as a chiral template, influencing the coupling of coniferyl alcohol radicals and contributing to the observed stereoselectivity. tandfonline.com

Furthermore, the stereochemical outcome of lignan biosynthesis, including the formation of this compound precursors, can be highly dependent on the specific plant organ and its developmental stage. nih.govmdpi.com For example, studies in Arctium lappa have shown that enzyme preparations from petioles catalyze the formation of lignans with a stereochemistry opposite to that of lignans produced by enzyme preparations from ripening seeds. nih.govkyoto-u.ac.jp This organ-specific regulation implies that the cellular environment, including the expression of different dirigent protein isozymes and other contributing factors, varies significantly within the same plant. nih.govmdpi.com

Physicochemical conditions within the cellular compartment also play a role. The activity of dirigent proteins, and thus their ability to control stereochemistry, is sensitive to factors such as pH and temperature. For example, the dirigent protein responsible for (+)-pinoresinol formation exhibits maximal activity within a pH range of 4.25 to 6.0 and maintains its function at temperatures below 33°C. nih.gov Deviations from these optimal conditions can reduce the efficiency of directed coupling, potentially leading to a less specific mix of stereoisomers.

The following table summarizes the key factors in the cellular environment that influence the chiral coupling of coniferyl alcohol radicals:

Influencing FactorMechanism of ActionOutcome
Dirigent Proteins (DIRs) Bind and orient two coniferyl alcohol radicals in a specific conformation. nih.govoup.comEnforces strict regio- and stereoselectivity, leading to the formation of specific lignan stereoisomers (e.g., (+)- or (-)-pinoresinol). wikipedia.orgnih.gov
Cell Wall Matrix The polysaccharide environment (e.g., cellulose) may act as a chiral template. tandfonline.comContributes to the optical activity of the resulting this compound. tandfonline.com
Organ-Specific Factors Differential expression of lignan-synthesizing isozymes (including DIRs) in different plant parts (e.g., seeds vs. petioles). nih.govkyoto-u.ac.jpProduction of different predominant enantiomers of lignans in different organs of the same plant. nih.gov
pH Affects the catalytic activity of dirigent proteins. nih.govOptimal pH (e.g., 4.25-6.0 for (+)-pinoresinol DIR) is required for maximum stereoselective control. nih.gov
Temperature Influences the stability and activity of dirigent proteins. nih.govActivity is maintained at specific temperature ranges (e.g., below 33°C for (+)-pinoresinol DIR). nih.gov

Research into the enzymatic formation of lignans in Arctium lappa provides a clear example of organ-specific stereochemical control, as detailed in the table below.

Plant OrganPrecursorProducts and Enantiomeric Excess (e.e.)
Petiole Enzyme Preparation Coniferyl Alcohol(+)-Pinoresinol (33% e.e.), (+)-Lariciresinol (30% e.e.), (+)-Secoisolariciresinol (20% e.e.) nih.gov
Ripening Seed Enzyme Preparation Coniferyl Alcohol(-)-Pinoresinol (22% e.e.), (-)-Lariciresinol (>99% e.e.), (-)-Secoisolariciresinol (38% e.e.) nih.gov

Advanced Synthetic Methodologies for Dehydrodiconiferyl Alcohol

Antioxidant Activity

Dehydrodiconiferyl alcohol exhibits notable antioxidant properties, which are attributed to its phenolic structure. mdpi.comcymitquimica.com It has been identified as an antioxidant compound in aged garlic extract. chemfaces.com Studies have shown its ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress-related cellular damage. cymitquimica.comontosight.ai This antioxidant capacity is also linked to its potential to inhibit the expression of vascular cell adhesion molecule-1 (VCAM-1) through the JNK pathway in endothelial cells, suggesting a role in improving endothelial dysfunction. chemfaces.commdpi.com

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are well-documented. It has been shown to exert its effects by modulating key inflammatory pathways. ebi.ac.ukmedchemexpress.com

Mechanism of ActionResearch indicates that this compound suppresses inflammation by inactivating the NF-κB (nuclear factor kappa B) pathway.oup.commedchemexpress.comIt inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).ebi.ac.ukmdpi.comThe compound also down-regulates the expression of inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).ebi.ac.ukmdpi.comFurthermore, it has been observed to suppress the p38 MAPK signaling pathway.mdpi.com

Other Reported Biological Activities

Beyond its antioxidant and anti-inflammatory effects, this compound has been investigated for a range of other biological activities.

Immunomodulatory Effects: The compound can modulate the differentiation of T helper 17 (Th17) and Th1 cells. chemfaces.comebi.ac.uk It suppresses the production of IL-17 and interferon-gamma (IFN-γ) by controlling key transcription factors. chemfaces.comebi.ac.uk In mouse models of experimental autoimmune encephalomyelitis (EAE), this compound showed significant therapeutic effects by inhibiting immune cell infiltration into the spinal cord and reducing the differentiation of pathogenic Th17 and Th1 cells. chemfaces.comebi.ac.uk

Anti-adipogenic Effects: this compound has been found to have anti-adipogenic and anti-lipogenic effects. nih.govchemfaces.com It significantly reduces the expression of several adipocyte marker genes, including PPARγ and C/EBPα, and decreases lipid accumulation in 3T3-L1 cells without affecting cell viability. chemfaces.comresearchgate.net It also suppresses the early mitotic clonal expansion of preadipocytes. chemfaces.com

Estrogen Receptor Agonism: this compound acts as an agonist for estrogen receptors (ERα and ERβ). mdpi.commedchemexpress.com This activity allows it to promote bone morphogenetic protein 2 (BMP-2)-induced osteoblast differentiation, suggesting its potential as a treatment for osteoporosis. mdpi.commedchemexpress.com

Anti-cancer and Cytotoxic Activities: The (-)-dehydrodiconiferyl alcohol enantiomer has been investigated for its potential as a dual inhibitor of human carbonic anhydrase IX and XII, which are overexpressed in many cancers. mdpi.com Additionally, the (7R,8S)-dehydrodiconiferyl alcohol form has shown cytotoxic effects on human ovarian cancer cells. invivochem.com

Anti-Helicobacter pylori Activity: Lignan (B3055560) compounds, including this compound, have been reported to possess activity against Helicobacter pylori. koreascience.kr

Biological Activities and Molecular Mechanisms of Dehydrodiconiferyl Alcohol

Biological Activities Investigated

Anti-inflammatory Activity: Dehydrodiconiferyl alcohol has demonstrated anti-inflammatory effects by inactivating NF-κB pathways in macrophages. medchemexpress.comnih.govchemsrc.com It has been shown to suppress the production of pro-inflammatory mediators. ebi.ac.uk

Antioxidant Activity: Lignan (B3055560) compounds like this compound isolated from aged garlic extract have been identified as antioxidants. chemfaces.comebi.ac.uk

Estrogen Receptor Agonism: Research suggests that this compound acts as an estrogen receptor agonist, which may promote BMP-2-induced osteoblastogenesis. medchemexpress.comchemsrc.com

Cytotoxic Activity: The (7R,8S)-dehydrodiconiferyl alcohol isomer has shown cytotoxic effects against human ovarian cancer cells (SKOV-3) in vitro. invivochem.commedchemexpress.com

Wound Healing: Studies on mice have indicated that this compound isolated from Silybum marianum can accelerate wound healing by enhancing epithelial cell proliferation and collagen formation. nih.gov

Cytokinin-like Activity: While some older studies suggested that this compound glucosides possess cytokinin-like activity, more recent research has questioned these findings, with studies unable to replicate the reported stimulation of tobacco callus formation. tandfonline.compnas.orgosti.gov

Inactivation of NF-κB Pathways in Macrophages

Research Methodologies

The study of this compound has employed various scientific techniques, including:

Chromatography: High-performance liquid chromatography (HPLC) has been used for the optical resolution of DCA enantiomers. tandfonline.com

Spectroscopy: Nuclear magnetic resonance (NMR) and mass spectrometry are used for the identification and analysis of this compound and its derivatives. koreascience.kr

Chemical Synthesis: Researchers have developed synthetic routes to produce this compound and its analogs for further study. thieme-connect.comkoreascience.krthieme-connect.com These methods include biomimetic radical coupling reactions and asymmetric synthesis. thieme-connect.comkoreascience.kr

Occurrence and Distribution in Biological Systems

Research Findings

Studies have demonstrated that Dehydrodiconiferyl alcohol possesses significant antioxidant activity. cymitquimica.comthieme-connect.com For instance, the (+)-(2S,3R) stereoisomer has been identified as an antioxidant. chemfaces.com This activity is believed to play a role in protecting plants from oxidative stress. cymitquimica.com Research on aged garlic extract has identified this compound and related dilignols as major antioxidant constituents. researchgate.net

Mechanism of Action

The antioxidant effects of this compound are attributed to its ability to scavenge free radicals and reduce oxidative stress. It has been shown to have an inhibitory effect on VCAM-1 expression through the JNK pathway in endothelial cells, which can help improve endothelial dysfunction. chemfaces.com Some research suggests that its antioxidant activity may be independent of its other biological effects, as similar compounds with comparable antioxidant potential did not exhibit the same inhibitory actions on certain enzymes. scirp.org It has been suggested that this compound may act as a potent antioxidant for controlling Nrf2 activity and HO-1 expression. mdpi.com

Analytical and Methodological Advancements in Dehydrodiconiferyl Alcohol Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable tools for determining the intricate molecular structure of dehydrodiconiferyl alcohol. researchgate.net By analyzing the interaction of the molecule with electromagnetic radiation, researchers can deduce its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of this compound. researchgate.netacademie-sciences.frnih.govnih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to gain detailed insights into the molecule's framework. academie-sciences.frugent.be

1D NMR, including ¹H (proton) and ¹³C (carbon) NMR, provides fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule. academie-sciences.frugent.be For instance, ¹H NMR spectra of this compound show characteristic signals for aromatic protons, methoxyl groups, and protons in the dihydrobenzofuran ring and the propanol (B110389) side chain. academie-sciences.frkoreascience.kr Similarly, ¹³C NMR spectra reveal the number and type of carbon atoms, including those in the aromatic rings, the side chain, and the methoxy (B1213986) groups. mdpi.comhebmu.edu.cn

2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish the connectivity between atoms. academie-sciences.frugent.becnr.it COSY spectra reveal proton-proton couplings, helping to identify adjacent protons in the spin systems of the molecule. academie-sciences.fr HSQC experiments correlate directly bonded proton and carbon atoms, while HMBC spectra show long-range correlations between protons and carbons, which is crucial for piecing together the entire molecular structure and confirming the linkages between the two phenylpropanoid units. academie-sciences.frugent.be The trans configuration of the protons at C-7 and C-8 in the dihydrobenzofuran ring can be confirmed by the large coupling constant observed in the ¹H NMR spectrum. tubitak.gov.tr

Table 1: Representative ¹H NMR Chemical Shift Data for this compound Data compiled from multiple sources and may vary based on solvent and experimental conditions.

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-75.70d7.0
H-83.70m
H₂-93.88, 4.22
Aromatic Protons6.84 - 7.14m
Methoxyl Protons3.74, 3.80s
Olefinic Protons6.21, 6.45

Table 2: Representative ¹³C NMR Chemical Shift Data for this compound Data compiled from multiple sources and may vary based on solvent and experimental conditions.

CarbonChemical Shift (δ, ppm)
C-787.9
C-854.1
C-963.5
Aromatic Carbons109.6 - 149.8
Methoxyl Carbons54.9, 55.3
Olefinic Carbons126.1, 130.6

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. researchgate.netnih.govnih.gov High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. nih.govpnas.org For instance, the molecular formula of this compound has been confirmed as C₂₀H₂₂O₆ through HRMS analysis. nih.gov

Different ionization techniques can be employed, such as Electrospray Ionization (ESI) and Electron Impact (EI). ESI-MS has been used to identify this compound and its glucosides, often showing a molecular ion peak corresponding to the compound's mass plus an adduct like a sodium or ammonium (B1175870) ion. academie-sciences.fr Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the parent ion and analyzing the resulting daughter ions, which can help in identifying specific structural motifs within the molecule. pnas.orgresearchgate.net This technique is particularly useful for the sensitive and specific quantification of this compound in complex mixtures. researchgate.net

Infrared (IR) spectroscopy is utilized to identify the functional groups present in the this compound molecule. The IR spectrum of this compound exhibits characteristic absorption bands that correspond to specific vibrational modes of its functional groups. A strong, broad absorption peak in the range of 3200-3600 cm⁻¹ is indicative of the hydroxyl (-OH) groups. biomedpharmajournal.orgtutorchase.com Other significant peaks include those for C-H stretching in the aromatic and aliphatic regions, C=C stretching of the aromatic rings, and C-O stretching of the alcohol and ether functionalities. nih.govbiomedpharmajournal.org

Ultraviolet (UV) spectroscopy provides information about the electronic transitions within the this compound molecule, which are characteristic of its conjugated systems. researchgate.nettandfonline.com The UV spectrum of this compound typically shows absorption maxima around 220 nm and 278-280 nm. tandfonline.com These absorptions are attributed to the π → π* transitions within the aromatic rings and the conjugated side chain, confirming the presence of these chromophores in the molecule. tandfonline.com

Infrared (IR) Spectroscopy[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAbF9wXGA3eafWYnd0QpqunLFS54hrIHN-n40GIPpVH4tDGhPQ1KIhsv3Hwigmm4TshLI1w1NyvrABxnvLxunFP0149-ISXiEs7wfs8fctZyy6Doqzry36IZGhFqYhTMaASxvFbZgNKq24d5HccWpsDrHgyFTN_MjUDNgIhQ4_UXLc6M1QWaenjKyy3IvGtMyUR5rxEwarCOEMTekc72OCxGmf__ySVNWXzn2w-eeKqHmsVGALiRctRhedBT3nxo04g%3D%3D)][[22](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAbF9wXG8-dZq6MHB84CekL3_x-m1HSKuZx-6cTHB4YlFH9lg7rEMw321F9i0FOtyAle2JLtPdmX63vVQzO7UGDvlpMaamThHwGh8nUJhZTS9Jeyzr9DuTB5wOhpLUslfCi7UlHWa1I8I-GHo)]

Chromatographic Separation and Purification Techniques

The isolation and purification of this compound from natural sources or synthetic reaction mixtures rely heavily on various chromatographic techniques. ugent.bepnas.org These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase. ugent.be

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis, separation, and purification of this compound. academie-sciences.frtandfonline.comasm.orgnih.govnih.govnih.govmdpi.comx-mol.comcirad.fr Reversed-phase HPLC, typically using a C18 column, is commonly employed for this purpose. academie-sciences.frpnas.orgasm.orgnih.govresearchgate.net

In analytical HPLC, a gradient elution with a mobile phase consisting of solvents like acetonitrile (B52724) and water, often with a modifier like formic or acetic acid, is used to achieve good separation of this compound from other components in a mixture. academie-sciences.frpnas.orgasm.org Detection is commonly performed using a UV detector, often set at 280 nm, which corresponds to a strong absorbance of the compound. academie-sciences.frtandfonline.com

For purification purposes, semi-preparative or preparative HPLC is utilized. academie-sciences.frtandfonline.com This allows for the isolation of larger quantities of pure this compound for further structural elucidation and biological testing. academie-sciences.frresearchgate.net Chiral HPLC, using a chiral stationary phase, has been successfully employed for the optical resolution of the racemic mixture of this compound into its individual enantiomers, (+)-dehydrodiconiferyl alcohol and (-)-dehydrodiconiferyl alcohol. tandfonline.comresearchgate.net

Flash column chromatography is another frequently used technique for the purification of this compound, often as a preliminary purification step before final polishing by HPLC. ugent.bekoreascience.krpnas.org This method uses a stationary phase like silica (B1680970) gel and a solvent system of varying polarity, such as hexane (B92381) and ethyl acetate, to separate the compound from impurities. ugent.bekoreascience.krpnas.org

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a fundamental technique employed in the initial stages of analysis and purification of this compound from various plant extracts. In a study isolating this compound from Cucurbita moschata, a chloroform (B151607) fraction of a water-soluble extract showed a single spot on a TLC plate, which was identified as having potent anti-adipogenic activity. researchgate.netresearchgate.netnih.gov This initial separation was crucial for guiding further purification and identification processes. researchgate.netresearchgate.netnih.gov

The selection of the stationary and mobile phases is critical for achieving successful separation. For the analysis of lignans (B1203133), including compounds structurally related to this compound, silica gel 60 F254 plates are commonly used as the stationary phase. cimap.res.inrsc.org The mobile phase composition is optimized to achieve good resolution. For instance, a mobile phase consisting of n-hexane, ethyl acetate, and acetic acid (20:9:1, v/v/v) has been used for the separation of phenolic compounds. semanticscholar.org Another system for separating lignans utilized n-hexane, acetone, and 1,4-dioxane (B91453) (9:1:0.5 by volume). cimap.res.innih.gov Visualization of the separated compounds on the TLC plate is typically achieved under UV light or by using staining reagents like potassium permanganate (B83412) (KMnO4) or phosphomolybdic acid solutions. rsc.orgkoreascience.kr

While standard TLC is effective for initial screening, High-Performance Thin Layer Chromatography (HPTLC) offers improved resolution and sensitivity for the quantitative analysis of lignans. cimap.res.inresearchgate.net

Chiral Chromatography for Enantiomeric Separation

This compound exists as enantiomers, and the separation of these stereoisomers is essential as they can exhibit different biological activities. Chiral chromatography is the primary method used to resolve the enantiomers of this compound.

One approach involves the use of chiral High-Performance Liquid Chromatography (HPLC). The absolute configuration of a synthetically prepared this compound was determined using chiral chromatography. researchgate.net For the separation of related lignans, pre-coated chiral TLC plates have proven effective. cimap.res.innih.gov A study on the separation of four other lignans found that a chiral TLC plate was suitable for their simultaneous analysis. cimap.res.innih.gov The optimized mobile phase for this separation was a mixture of n-hexane, acetone, and 1,4-dioxane in a 9:1:0.5 ratio by volume. cimap.res.innih.gov While standard TLC and HPTLC plates resulted in poor resolution of the isomers, the chiral plate provided satisfactory separation. cimap.res.in

In Vitro and In Vivo Biological Assay Methodologies

Cell Culture Models

Various cell lines have been instrumental in elucidating the biological effects of this compound in vitro.

3T3-L1 Cells: These murine preadipocyte cells are widely used to study adipogenesis. This compound has been shown to inhibit 3T3-L1 adipocyte differentiation, reducing the expression of key adipocyte marker genes and decreasing lipid accumulation. researchgate.netnih.govchemfaces.comnih.gov These studies often involve treating the cells with this compound during differentiation and then assessing lipid content with Oil Red O staining and gene expression via methods like Northern blot analysis. researchgate.netresearchgate.netnih.gov

RAW 264.7 Cells: This murine macrophage cell line is a common model for studying inflammation and osteoclastogenesis. Research has demonstrated that this compound can suppress the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. mdpi.comebi.ac.ukkoreamed.orgbiomedpharmajournal.org It has also been shown to inhibit RANKL-induced osteoclast differentiation in these cells. acs.orgnih.gov

BV2 Microglia: These immortalized murine microglial cells are used to investigate neuroinflammation. Studies have shown that (7R,8S)-dehydrodiconiferyl alcohol can suppress the inflammatory response in LPS-stimulated BV2 microglia by inhibiting the MAPK signaling pathway. researchgate.netresearchgate.netambeed.cnnih.govcitexs.com

MC3T3-E1 Cells: These pre-osteoblastic cells are used to study osteoblast differentiation and bone formation. This compound has been found to promote bone morphogenetic protein-2 (BMP-2)-induced osteoblastogenesis in MC3T3-E1 cells, suggesting its potential role in bone formation. researchgate.netnih.govtandfonline.comfrontiersin.orguni.lu

SKOV-3 Cells: This human ovarian cancer cell line has been used to evaluate the cytotoxic effects of this compound. (7R,8S)-Dehydrodiconiferyl alcohol was found to have a cytotoxic impact on SKOV-3 cells. invivochem.com Other studies have also evaluated the cytotoxicity of related lignans against SKOV-3 cells. researchgate.netrsc.org

Interactive Data Table: Cell Culture Models in this compound Research

Cell LineCell TypeResearch FocusKey Findings
3T3-L1 Murine PreadipocyteAdipogenesis, LipogenesisInhibits adipocyte differentiation and lipid accumulation. researchgate.netnih.govchemfaces.com
RAW 264.7 Murine MacrophageInflammation, OsteoclastogenesisSuppresses pro-inflammatory mediators and inhibits osteoclast differentiation. mdpi.comacs.orgnih.gov
BV2 Microglia Murine MicrogliaNeuroinflammationSuppresses inflammatory responses via MAPK signaling pathway. researchgate.netresearchgate.netnih.gov
MC3T3-E1 Murine Pre-osteoblastOsteoblastogenesisPromotes BMP-2-induced osteoblast differentiation. researchgate.netnih.govtandfonline.com
SKOV-3 Human Ovarian CancerCytotoxicityExhibits cytotoxic effects. invivochem.com

Animal Models

In vivo studies using various animal models have provided further evidence for the biological activities of this compound.

Ovariectomized (Ovx) Mice: This model is used to simulate postmenopausal osteoporosis. In Ovx mice, this compound has been shown to prevent bone loss by inhibiting osteoclastogenesis, acting as an estrogen receptor agonist. acs.orgnih.govmdpi.comdbcls.jpfrontiersin.org

High-Fat Diet-Induced Obesity Mice: This model is used to study obesity and related metabolic disorders. A water-soluble extract from Cucurbita moschata, from which this compound was isolated, demonstrated strong anti-obesity effects in this model. researchgate.netnih.govchemfaces.comtransbiomedicine.com

Experimental Autoimmune Encephalomyelitis (EAE) Mice: EAE is a widely used model for human multiple sclerosis. In this model, this compound has shown therapeutic effects by modulating the differentiation of T helper cells (Th17 and Th1) and suppressing the expression of pro-inflammatory cytokines. chemfaces.comebi.ac.uknih.gov

Wound Healing Models: While not explicitly detailed for this compound itself, related research on lignans and their anti-inflammatory properties suggests potential applications in wound healing models.

Molecular Docking and Virtual Screening Approaches

Computational methods like molecular docking and virtual screening are increasingly being used to predict the molecular targets of this compound and understand its mechanism of action at a molecular level.

Molecular docking simulations have predicted that this compound can bind to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). acs.orgnih.gov This prediction was subsequently confirmed by an estrogen receptor competition assay, which revealed that this compound acts as an agonist on both receptors. acs.orgnih.gov These computational insights helped to explain its estrogenic effects observed in cell-based assays and animal models of osteoporosis. acs.orgnih.gov Virtual screening approaches have also been employed to identify potential inhibitors of human carbonic anhydrase IX and XII, with this compound being identified as a potential dual inhibitor. mdpi.com

Gene Expression Analysis and Signaling Pathway Investigations

The biological effects of this compound are mediated through its influence on various signaling pathways and the subsequent regulation of gene expression.

Inhibition of Adipogenesis and Lipogenesis: In 3T3-L1 cells, this compound significantly reduces the expression of several key adipocyte marker genes. These include peroxisome proliferator-activated receptor γ (PPARγ), CCAAT/enhancer-binding protein α (C/EBPα), and fatty acid-binding protein 4 (FABP4). researchgate.netnih.govchemfaces.com It also directly inhibits the expression of sterol regulatory element-binding protein-1c (SREBP-1c) and stearoyl-CoA desaturase-1 (SCD-1), which are crucial for lipogenesis. researchgate.netnih.govchemfaces.com Furthermore, it can suppress the DNA binding activity of C/EBPβ, an early event in adipogenesis. researchgate.netnih.gov

Modulation of Inflammatory Pathways: this compound has been shown to suppress the NF-κB and p38 MAPK signaling pathways in RAW264.7 cells. mdpi.comacs.org In BV2 microglia, it inhibits the MAPK signaling pathway to exert its anti-neuroinflammatory effects. researchgate.netnih.gov The (+)-(2S,3R) enantiomer has been shown to inhibit VCAM-1 expression through the JNK signaling pathway in endothelial cells. researchgate.netchemfaces.com

Promotion of Osteoblastogenesis: In MC3T3-E1 cells, this compound promotes the expression of osteoblastogenic genes such as alkaline phosphatase (ALP), osteocalcin, and osteoprotegerin (OPG). nih.gov It achieves this by activating Smad1/5/9 and AMPK, which in turn activates the transcription factor RUNX2. nih.gov Its agonistic effects on estrogen receptors also play a crucial role in promoting osteoblastogenesis. researchgate.netnih.gov

Regulation of Immune Responses: In the context of the EAE mouse model, this compound inhibits the Th17-mediated production of interleukin-17 (IL-17) by suppressing the expression of the transcription factor RORγt. nih.gov This inhibition is mediated by the suppression of NF-κB activity. nih.gov It also inhibits the Th1-mediated production of interferon-gamma (IFN-γ) by controlling the expression of the transcription factor T-bet. nih.gov

Interactive Data Table: Signaling Pathways Modulated by this compound

Signaling PathwayCell/Animal ModelBiological OutcomeKey Regulated Molecules
NF-κB RAW 264.7, BV2 Microglia, EAE MiceAnti-inflammatory, ImmunomodulationI-κB kinase, RORγt, Pro-inflammatory cytokines mdpi.comebi.ac.ukacs.orgnih.gov
MAPK (p38, JNK) RAW 264.7, BV2 Microglia, Endothelial CellsAnti-inflammatory, Anti-neuroinflammatoryp38, JNK, VCAM-1 researchgate.netmdpi.comacs.orgresearchgate.net
AMPK RAW 264.7, MC3T3-E1Osteoclast inhibition, Osteoblast promotionSmad1/5/9, RUNX2 acs.orgnih.gov
Estrogen Receptor RAW 264.7, MC3T3-E1, Ovx MiceOsteoclast inhibition, Osteoblast promotionERα, ERβ researchgate.netacs.orgnih.govnih.gov

Quantitative Real-Time PCR (qRT-PCR)

Quantitative Real-Time PCR (qRT-PCR) has been an indispensable tool for investigating how this compound influences gene expression at the transcriptional level. This technique allows for the precise measurement of changes in the abundance of specific messenger RNA (mRNA) molecules in response to DHCA treatment.

Researchers have employed qRT-PCR to demonstrate the regulatory effects of DHCA on genes involved in inflammation, immune response, and cellular differentiation. For instance, studies on T helper cells revealed that DHCA's downregulation of Interleukin-17 (IL-17) occurs at the transcriptional level. chemfaces.com This was achieved by suppressing the expression of RAR-related orphan receptor γt (RORγt), the primary transcription factor for Th17 cell differentiation. chemfaces.com Similarly, DHCA was found to control the expression of T-bet, a key transcription factor that regulates the production of the cytokine interferon-gamma (IFN-γ) in Th1 cells. chemfaces.com

In studies using RAW264.7 macrophage cells, real-time PCR was utilized to show that a derivative of this compound could inhibit the lipopolysaccharide (LPS)-induced expression of cyclooxygenase-2 (COX-2) mRNA in a dose-dependent manner. biomedpharmajournal.org Furthermore, in plant science, semi-quantitative RT-PCR has been used to monitor the expression of the pinoresinol-lariciresinol reductase (LuPCBER) gene in flax (Linum usitatissimum) cell cultures, providing insights into the lignan (B3055560) biosynthetic pathway. academie-sciences.fr Investigations into the purported cytokinin-like activities of a DHCA derivative, this compound glucoside (DCG), used RT-qPCR to show that DCG treatment did not alter the transcription of cell division or cytokinin-responsive genes in Arabidopsis seedlings. nih.gov

Table 1: Gene Expression Analysis using qRT-PCR in this compound (DHCA) Research

Target GeneCell/Organism TypeObserved Effect of DHCA/DerivativeResearch FocusReference
RORγtCD4+ T helper 17 (Th17) cellsSuppressed expressionImmune modulation chemfaces.com
T-betT helper 1 (Th1) cellsControlled expressionImmune modulation chemfaces.com
COX-2RAW264.7 macrophagesInhibited LPS-induced mRNA expressionAnti-inflammatory effects biomedpharmajournal.org
LuPCBERLinum usitatissimum (flax) cell cultureMonitored gene expression during elicitationPlant secondary metabolism academie-sciences.fr
CYCD3.2, ARR4Arabidopsis thalianaNo transcriptional responsePlant hormone activity nih.gov

Western Blot Analysis

Western blot analysis has been fundamental in determining the impact of this compound on protein expression and signaling pathways. This technique allows for the detection and quantification of specific proteins within a sample, providing crucial information about the molecular targets of DHCA.

This method has been widely applied to explore DHCA's anti-inflammatory properties. In lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW264.7 and BV2 microglia, Western blotting has confirmed that DHCA and its derivatives reduce the protein levels of key inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). biomedpharmajournal.orgnih.govnih.govkoreamed.org Further investigations using this technique have delved into the upstream signaling pathways, revealing that DHCA can inhibit the activation of proteins like nuclear factor-κB (NF-κB), protein kinase B (Akt), and various mitogen-activated protein kinases (MAPKs). nih.govnih.gov

In the context of adipogenesis, Western blot analysis showed that DHCA treatment lowered the protein levels of cell cycle regulators, including cyclin A and cyclin-dependent kinase 2 (Cdk2), in both 3T3-L1 preadipocytes and primary mouse embryonic fibroblasts. researchgate.net This finding supports the observation that DHCA can suppress the initial mitotic clonal expansion phase of fat cell differentiation. researchgate.net

Table 2: Protein Expression and Pathway Analysis using Western Blot in DHCA Research

Target ProteinCell/Organism TypeObserved Effect of DHCA/DerivativeResearch FocusReference
iNOSRAW264.7 / BV2 microgliaDownregulated expressionAnti-inflammation nih.govnih.govkoreamed.org
COX-2RAW264.7 / BV2 microgliaDownregulated expressionAnti-inflammation biomedpharmajournal.orgnih.govkoreamed.org
p-IκBαRAW264.7 macrophagesUpregulated expression (indicating NF-κB inactivation)Anti-inflammation nih.govoup.com
MAPKs, Akt, Src, FAKMacrophagesInhibited phosphorylation/activationSignal transduction nih.gov
Cyclin A3T3-L1 cells / Primary MEFsLowered production levelAnti-adipogenesis, Cell cycle researchgate.net
Cdk23T3-L1 cells / Primary MEFsLowered production levelAnti-adipogenesis, Cell cycle researchgate.net

Immunofluorescence Assay

Immunofluorescence assays provide spatial information about the subcellular localization of target proteins, complementing the quantitative data from Western blots. This imaging technique uses fluorescently labeled antibodies to visualize the distribution of specific proteins within cells.

In DHCA research, immunofluorescence has been critical for tracking the movement of transcription factors between the cytoplasm and the nucleus. For example, to investigate its anti-inflammatory mechanism, researchers used immunofluorescence to show that DHCA administration suppressed the translocation of the NF-κB p65 subunit into the nucleus in LPS-stimulated macrophages. nih.govoup.com This finding is significant because NF-κB must enter the nucleus to activate the transcription of pro-inflammatory genes.

The technique has also been applied to study DHCA's effect on cell cycle progression during adipogenesis. An immunofluorescence assay was used to visualize the levels and location of cyclin A in 3T3-L1 cells, corroborating findings that DHCA affects cell cycle-regulating proteins. nih.gov In wound healing studies, immunofluorescence was employed on tissue sections from a mouse model to assess the effects of topical DHCA administration, revealing reduced inflammatory cell infiltration and suppression of NF-κB nuclear translocation in the healing tissue. nih.govoup.com

DNA Binding Activity Assays

To confirm that the observed changes in gene and protein expression are a direct result of altered transcription factor activity, researchers utilize DNA binding activity assays. These methods directly measure the ability of a transcription factor to bind to its specific recognition sequence on the DNA.

Electrophoretic Mobility Shift Assays (EMSA) have been instrumental in this area. Studies have shown that DHCA likely suppresses the mitotic clonal expansion of preadipocytes by inhibiting the DNA binding activity of the transcription factor C/EBPβ. nih.govnih.gov Conversely, under the same conditions, DHCA was found to have a slight increasing effect on the DNA binding activity of CREB, another transcription factor involved in adipogenesis. nih.gov

Another powerful tool is the luciferase reporter assay. In this method, the DNA binding sequence for a transcription factor is placed upstream of a luciferase reporter gene. The amount of light produced by luciferase is proportional to the activity of the transcription factor. This assay demonstrated that DHCA inhibits the promoter activity of NF-κB in LPS-stimulated macrophages, but not that of another transcription factor, AP-1. nih.gov This directly confirmed that DHCA's anti-inflammatory effects are mediated, at least in part, by specifically down-regulating the DNA binding activity of NF-κB. nih.govebi.ac.uk

Table 3: Analysis of Transcription Factor DNA Binding Activity in DHCA Research

Transcription FactorAssay TypeCell TypeObserved Effect of DHCAResearch FocusReference
C/EBPβEMSA3T3-L1 preadipocytesSuppressed DNA binding activityAnti-adipogenesis nih.govnih.gov
NF-κBLuciferase Reporter Assay, EMSARaw264.7 macrophagesDown-regulated DNA binding activityAnti-inflammation nih.govebi.ac.uk
CREBEMSA3T3-L1 preadipocytesSlightly increased DNA binding activityAdipogenesis signaling nih.gov
AP-1Luciferase Reporter AssayRaw264.7 macrophagesNo significant effect on promoter activityAnti-inflammation specificity nih.gov

Q & A

Q. How is the absolute configuration of dehydrodiconiferyl alcohol determined, and what implications does this have for its biological activity?

The absolute configuration of DHCA was elucidated through chemical degradation and HPLC-based optical resolution. (+)-DHCA was resolved from the racemate and degraded to methylsuccinic acid, confirming the (R)-(+)-enantiomer. This established the C-2 and C-3 configurations as 2S and 3R, respectively. Natural DHCA isolated from plants (e.g., milk thistle) may lack optical purity ([α]D +10.9° vs. synthetic +63.3°), impacting activity comparisons in bioassays .

Q. What are the common sources and methods for isolating DHCA from plant material?

DHCA is isolated from plants like Cucurbita moschata and Eucommia ulmoides using solvent fractionation (e.g., chloroform extraction), followed by purification via thin-layer chromatography (TLC) and structural confirmation with NMR and mass spectrometry. Glucosylated derivatives (e.g., 4-O-β-D-glucopyranoside) are extracted using methanol/water systems and characterized via HPLC .

Q. How is DHCA biosynthesized in plants, and what factors influence its dimerization?

DHCA is formed via oxidative dimerization of coniferyl alcohol, catalyzed by peroxidases or occurring spontaneously. This produces three isomers: pinoresinol (26–28%), DHCA (52–57%), and guaiacylglycerol 8-O-4'-coniferyl ether (17–19%). Thermodynamic stability dictates isomer ratios, with DHCA being the predominant form .

Advanced Research Questions

Q. How does DHCA inhibit adipogenesis in 3T3-L1 cells, and what experimental approaches validate these effects?

DHCA suppresses mitotic clonal expansion by inhibiting C/EBPβ DNA binding, reducing cyclinA and CDK2 expression. It downregulates adipogenic markers (PPARγ, C/EBPα) and lipogenic regulators (SREBP-1c, SCD-1) via AMPK activation. Methods include Oil Red O staining for lipid accumulation, qPCR for gene expression, and viability assays (e.g., MTT) to exclude cytotoxicity .

Q. What is the role of microbial catabolism in DHCA degradation, and which genes are implicated in this pathway?

Sphingobium sp. SYK-6 degrades DHCA into vanillin and 5-formylferulate via six enzymatic steps. Genes encoding the first two steps (oxidation and cleavage) have been isolated, though the full pathway remains under investigation. This microbial degradation is critical for lignin recycling and biotechnological applications .

Q. How does glycosylation modify DHCA’s bioactivity and stability?

Glucosylation (e.g., 4-O-β-D-glucopyranoside) enhances solubility and bioavailability. In Ligusticopsis wallichiana, glucosides exhibit anti-inflammatory and osteoprotective effects via estrogen receptor agonism. Stability is assessed via HPLC under varying pH/temperature, while activity is compared using receptor-binding assays and in vitro models (e.g., osteoclast differentiation) .

Q. What experimental strategies resolve contradictions in DHCA’s enantiomer-specific activities?

Enantiomers (2S,3R vs. 2R,3S) show divergent bioactivities. For example, (-)-DHCA from Aglaia foveolata exhibits anti-inflammatory properties, while (+)-DHCA inhibits adipogenesis. Chiral HPLC separation and circular dichroism (CD) spectroscopy are used to isolate and characterize enantiomers, followed by comparative assays in target cell lines .

Methodological Considerations

  • Structural Analysis : Combine X-ray crystallography with degradation studies for absolute configuration determination .
  • Activity Validation : Use dual-reporter assays (e.g., luciferase for PPARγ activation) and siRNA knockdown to confirm mechanistic pathways .
  • Stereochemical Purity : Monitor optical rotation and enantiomeric excess via chiral columns to ensure reproducibility in pharmacological studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dehydrodiconiferyl alcohol
Reactant of Route 2
Dehydrodiconiferyl alcohol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.